FAAH Inhibitory Activity: 4‑Phenoxyphenyl Derivative Achieves 40% Inhibition at 10 µM Where Unsubstituted Phenyl Analogs Are Inactive
In a series of seven arylhydrazone derivatives screened against human fatty acid amide hydrolase (hFAAH), the compound bearing a 4‑phenoxyphenyl moiety (derivative 5) inhibited the enzyme by 40 % at a single concentration of 10 µM [1]. By contrast, the unsubstituted phenyl‑hydrazone congeners and the 4‑benzyloxy‑phenyl variant showed no detectable inhibition under identical assay conditions [1]. This indicates that the phenoxyphenyl group contributes essential binding interactions that are absent in simpler N‑aryl analogs.
| Evidence Dimension | hFAAH inhibition (% inhibition at 10 µM) |
|---|---|
| Target Compound Data | 40% inhibition |
| Comparator Or Baseline | Unsubstituted phenyl‑hydrazone derivative: no detectable inhibition; 4‑benzyloxy‑phenyl derivative: no detectable inhibition |
| Quantified Difference | >40 percentage points vs. inactive comparators |
| Conditions | Recombinant hFAAH enzyme assay, compound concentration 10 µM, screening of 7 derivatives |
Why This Matters
A 40% inhibition level at 10 µM defines an actionable starting point for medicinal chemistry optimization, whereas the inactive N‑phenyl and 4‑benzyloxy‑phenyl analogs offer no measurable engagement of FAAH, making the phenoxyphenyl‑bearing compound the only viable entry point in this chemotype for FAAH‑targeted projects.
- [1] Gür Maz, Z.T., Çalışkan, H.B. Design and Synthesis of Some Arylhydrazone Derivatives as Potential FAAH Inhibitors. University of Ankara, 2023. Available at GCRIS Database. View Source
